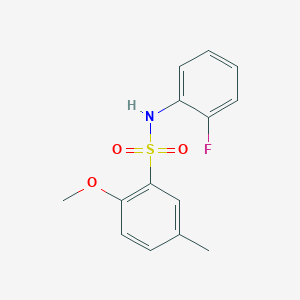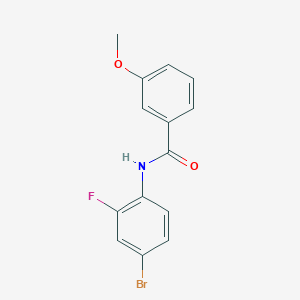![molecular formula C16H15N3O5 B5867779 N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5867779.png)
N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide, also known as MNAC, is a small molecule that has gained attention in the scientific community due to its potential use in cancer treatment. MNAC belongs to a class of compounds called imidazoles, which have been shown to have anti-cancer properties.
作用機序
The exact mechanism of action of N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are overexpressed in many types of cancer and play a role in cancer cell growth and survival.
Biochemical and Physiological Effects:
N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide has been shown to have minimal toxicity in normal cells and tissues, which makes it a promising candidate for cancer treatment. However, it has been found to have some side effects, such as liver toxicity and decreased white blood cell count.
実験室実験の利点と制限
N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide has several advantages for lab experiments, such as its low toxicity in normal cells and tissues and its ability to inhibit cancer cell growth. However, its synthesis method is complex and requires several steps, which can be time-consuming and expensive. In addition, more studies are needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide. One direction is to optimize its synthesis method to make it more efficient and cost-effective. Another direction is to conduct more in vitro and in vivo studies to further understand its mechanism of action and potential side effects. Additionally, N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide could be combined with other anti-cancer drugs to enhance its efficacy and minimize its side effects.
合成法
N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide can be synthesized through a multi-step process starting with 2-methylphenol and 4-nitrobenzenecarboxylic acid. The first step involves the reaction of 2-methylphenol with acetic anhydride to form 2-methylacetophenone. This is followed by the reaction of 2-methylacetophenone with phosgene to form 2-methylphenyl isocyanate. The final step involves the reaction of 2-methylphenyl isocyanate with 4-nitrobenzenecarboxylic acid to form N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide.
科学的研究の応用
N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide has been shown to have anti-cancer properties in various in vitro and in vivo studies. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
特性
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(2-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-11-4-2-3-5-14(11)23-10-15(20)24-18-16(17)12-6-8-13(9-7-12)19(21)22/h2-9H,10H2,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKOXSUGVDATQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(3-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5867697.png)


![N-[3-(1H-1,2,3-benzotriazol-1-yl)-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5867725.png)


![N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5867750.png)

![2-[(5-methyl-3-isoxazolyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5867757.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5867765.png)


![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5867799.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide](/img/structure/B5867809.png)